![molecular formula C30H40I2N4 B1604626 Dequalinium iodide CAS No. 2019-42-3](/img/structure/B1604626.png)
Dequalinium iodide
Overview
Description
Dequalinium iodide (DQI) is an organic compound with the chemical formula C14H20I2N2O3. It is an antiseptic, antifungal, and antimalarial agent and is used in a variety of clinical applications. DQI has a wide range of applications in medicine, including the treatment of bacterial infections, dermatological conditions, and the prevention of malaria. It is also used in laboratory experiments for the study of biological systems.
Scientific Research Applications
Anticancer Effects
Dequalinium iodide has been used in the development of a mitochondria-targeting emulsion for cancer treatment . The emulsion, composed of Dequalinium (DQA) and α-tocopherol succinate (α-TOS), showed promising potential for mitochondria-targeting and cancer treatment . The emulsion effectively inhibited spheroid growth in the 3D model, as well as prevented the growth of HeLa cells grafted onto zebrafish larvae .
Mitochondria-Targeting
Dequalinium iodide has been used to develop a mitochondria-targeting emulsion . The emulsion, composed of Dequalinium (DQA) and α-tocopherol succinate (α-TOS), showed improved stability and effective targeting of mitochondria .
Antifungal Properties
Dequalinium iodide is known to possess antifungal properties . It can be used to treat conditions related to fungal infections .
Antiparasitic Properties
Dequalinium iodide also has antiparasitic properties . It can be used in the treatment of parasitic infections .
Antiviral Properties
Dequalinium iodide is known to have antiviral properties . It can be used in the treatment of viral infections .
Neuroprotective Properties
Dequalinium iodide possesses neuroprotective properties . It can be used in the treatment of neurological disorders .
Drug and Gene Delivery Systems
Due to its flexible structure, Dequalinium iodide has been investigated to build drug and gene delivery systems .
Antiseptic and Disinfectant
First used as an antiseptic and disinfectant in the 1950s, Dequalinium iodide is still found in various over-the-counter products to treat conditions of oral infections and inflammation . It is also used in vaginal tablets to treat bacterial vaginosis .
Mechanism of Action
Target of Action
Dequalinium iodide is a quaternary ammonium cation antimicrobial agent . It is an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain . It has multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties .
Mode of Action
Dequalinium iodide has multiple modes of action. It absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability . It is taken up by the bacteria rapidly . Once inside the bacteria, dequalinium iodide denatures proteins involved in the respiratory chain and glycolysis of bacteria .
Biochemical Pathways
Dequalinium iodide exhibits anticancer activity in human leukemia cells by altering redox balance, downregulating Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, and promoting apoptosis of leukemic cells . It also suppresses the rat small conductance Ca2±activated K channel 2 (rSK2) and the activity of protein kinase C .
Pharmacokinetics
It is known that dequalinium iodide is used in several over-the-counter (otc) products to treat mouth infections and inflammation, such as tonsillitis, pharyngitis, and gingivitis . As vaginal tablets, dequalinium iodide is indicated for the treatment of bacterial vaginosis in adult women under 55 years of age .
Result of Action
The result of dequalinium iodide’s action is the effective treatment of various infections. It is used to treat common infections of the mouth and throat, as well as vaginal candidiasis . It is also used in various OTC products to treat conditions of oral infections and inflammation .
properties
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPITUAZUILEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40I2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6707-58-0 (Parent) | |
Record name | Dequalinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
710.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dequalinium iodide | |
CAS RN |
2019-42-3 | |
Record name | Dequalinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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